2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate
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Overview
Description
2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate is a chemical compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate typically involves the reaction of 4-(1H-imidazol-1-yl)butanoic acid with 2-bromoethyl acetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the carbon atom of the bromoethyl acetate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: 2-(Hydroxyethyl) 4-(1H-imidazol-1-yl)butanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to the presence of the imidazole ring, which can interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxyethyl) 4-(1H-imidazol-1-yl)butanoate: Similar structure but with a hydroxyl group instead of an acetate group.
4-(1H-Imidazol-1-yl)butanoic acid: Lacks the 2-(Acetyloxy)ethyl group.
1-(2-Hydroxyethyl)imidazole: Contains a hydroxyethyl group attached to the imidazole ring.
Uniqueness
2-(Acetyloxy)ethyl 4-(1H-imidazol-1-yl)butanoate is unique due to the presence of both the imidazole ring and the acetyloxyethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
798571-71-8 |
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Molecular Formula |
C11H16N2O4 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-acetyloxyethyl 4-imidazol-1-ylbutanoate |
InChI |
InChI=1S/C11H16N2O4/c1-10(14)16-7-8-17-11(15)3-2-5-13-6-4-12-9-13/h4,6,9H,2-3,5,7-8H2,1H3 |
InChI Key |
RGNADVIVSHJCDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC(=O)CCCN1C=CN=C1 |
Origin of Product |
United States |
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